(2,4-Bis(difluoromethoxy)phenyl)hydrazine
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Overview
Description
(2,4-Bis(difluoromethoxy)phenyl)hydrazine is a chemical compound with the molecular formula C8H8F4N2O2 and a molecular weight of 240.15 g/mol . This compound is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Bis(difluoromethoxy)phenyl)hydrazine typically involves the reaction of 2,4-difluoromethoxybenzene with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Bis(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenylhydrazine derivatives .
Scientific Research Applications
(2,4-Bis(difluoromethoxy)phenyl)hydrazine is utilized in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Bis(difluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy groups enhance its binding affinity and specificity towards these targets, leading to various biochemical effects. The pathways involved in its action are still under investigation, but it is believed to modulate specific signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluoromethoxy)phenylhydrazine
- (2,4-Dimethoxy)phenylhydrazine
- (2,4-Dichloromethoxy)phenylhydrazine
Uniqueness
(2,4-Bis(difluoromethoxy)phenyl)hydrazine is unique due to the presence of two difluoromethoxy groups, which impart distinct chemical and physical properties compared to its analogs. These groups enhance its reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8F4N2O2 |
---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
[2,4-bis(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H8F4N2O2/c9-7(10)15-4-1-2-5(14-13)6(3-4)16-8(11)12/h1-3,7-8,14H,13H2 |
InChI Key |
QRYYARFRZPQAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)NN |
Origin of Product |
United States |
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